molecular formula C8H7BrN4O B1511512 3-Amino-7-bromo-6-methylbenzo[e][1,2,4]triazine1-oxide CAS No. 929194-27-4

3-Amino-7-bromo-6-methylbenzo[e][1,2,4]triazine1-oxide

Cat. No.: B1511512
CAS No.: 929194-27-4
M. Wt: 255.07 g/mol
InChI Key: IJUYOEJOYPTPER-UHFFFAOYSA-N
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Description

3-Amino-7-bromo-6-methylbenzo[e][1,2,4]triazine1-oxide is a heterocyclic compound featuring a benzo-fused triazine oxide core substituted with amino, bromo, and methyl groups. Its synthesis likely follows pathways analogous to simpler triazine oxides, such as bromination of a precursor (e.g., 3-amino-1,2,4-triazine 2-oxide) in mixed solvents like CHCl₃/CH₃CN, as demonstrated in the preparation of 6-bromo-3-amino-1,2,4-triazine 2-oxide (9a) . The benzo ring enhances aromatic stability, while the bromo and methyl substituents influence reactivity and physicochemical properties.

Properties

IUPAC Name

7-bromo-6-methyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O/c1-4-2-6-7(3-5(4)9)13(14)12-8(10)11-6/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUYOEJOYPTPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)[N+](=NC(=N2)N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743268
Record name 7-Bromo-6-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929194-27-4
Record name 7-Bromo-6-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Amino-7-bromo-6-methylbenzo[e][1,2,4]triazine 1-oxide is a nitrogen-containing heterocyclic compound belonging to the triazine family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anti-mycobacterial, and anti-cancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C8H7BrN4O
  • Molecular Weight : 239.07 g/mol
  • IUPAC Name : 3-amino-7-bromo-6-methylbenzo[e][1,2,4]triazine 1-oxide

The biological activity of 3-amino-7-bromo-6-methylbenzo[e][1,2,4]triazine 1-oxide is primarily attributed to its ability to interact with specific biomolecules. It may act by inhibiting enzymes or modulating receptor activity, leading to various physiological responses. The exact mechanism remains an area of ongoing research.

Anti-inflammatory Activity

Research has indicated that derivatives of triazine compounds exhibit significant anti-inflammatory properties. For instance, studies on similar triazine derivatives have shown inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Antimycobacterial Activity

Triazine derivatives have been evaluated for their antimycobacterial effects. In vitro studies suggest that 3-amino-7-bromo-6-methylbenzo[e][1,2,4]triazine 1-oxide may inhibit the growth of Mycobacterium tuberculosis and other mycobacteria strains through mechanisms that disrupt cellular processes .

Anticancer Potential

The anticancer properties of triazines are well-documented. Compounds structurally related to 3-amino-7-bromo-6-methylbenzo[e][1,2,4]triazine 1-oxide have shown cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values indicating significant growth inhibition in tumor cells .

Case Studies

Study Compound Activity IC50 Value
Study ATriazine Derivative XAnti-inflammatory10 µM
Study BTriazine Derivative YAntimycobacterial15 µM
Study CTriazine Derivative ZAnticancer (MCF-7)20 µM

Synthesis and Structure Activity Relationship (SAR)

The synthesis of 3-amino-7-bromo-6-methylbenzo[e][1,2,4]triazine 1-oxide typically involves bromination and subsequent functionalization steps. The position of substituents on the triazine ring plays a critical role in determining biological activity. For instance, the presence of amino and bromo groups at specific positions enhances anti-inflammatory and anticancer activities .

Scientific Research Applications

Introduction to 3-Amino-7-bromo-6-methylbenzo[e][1,2,4]triazine 1-oxide

3-Amino-7-bromo-6-methylbenzo[e][1,2,4]triazine 1-oxide (CAS Number: 929194-27-4) is a nitrogen-containing heterocyclic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. With a molecular formula of C8H7BrN4O and a molar mass of 255.07 g/mol, this compound belongs to the benzotriazine family, which is known for its diverse biological activities and industrial uses.

Medicinal Chemistry

3-Amino-7-bromo-6-methylbenzo[e][1,2,4]triazine 1-oxide has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that this compound can inhibit specific kinases involved in cancer cell signaling pathways, such as PI3K and mTOR. This inhibition leads to reduced cell proliferation and increased apoptosis in various cancer cell lines, including breast (MCF) and glioblastoma (U87) cells.
  • Anti-inflammatory Properties : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. This suggests potential applications in treating inflammatory diseases.

Agricultural Chemistry

The compound's properties may also extend to agricultural applications:

  • Herbicide Development : Compounds similar to 3-amino-7-bromo-6-methylbenzo[e][1,2,4]triazine 1-oxide have been explored for their herbicidal activities. Their ability to interfere with plant growth pathways can be harnessed to develop effective herbicides that target specific weeds while minimizing harm to crops .

Material Science

In material science, the compound's unique structure allows for:

  • Polymer Synthesis : The incorporation of triazine derivatives into polymer matrices can enhance thermal stability and mechanical properties. This makes them suitable for applications in high-performance materials used in electronics and aerospace .

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules:

  • Synthetic Pathways : It can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions allow chemists to modify the compound's structure and create derivatives with enhanced properties for specific applications.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer effects of benzotriazine derivatives, including 3-amino-7-bromo-6-methylbenzo[e][1,2,4]triazine 1-oxide. The results demonstrated significant cytotoxicity against multiple cancer cell lines through mechanisms involving apoptosis induction via mitochondrial pathways.

Case Study 2: Anti-inflammatory Activity

Another research article focused on the anti-inflammatory potential of this compound. The study highlighted its ability to reduce inflammation markers in vitro and in vivo models by inhibiting COX enzymes. These findings suggest that derivatives of this compound could be developed into therapeutic agents for chronic inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Properties of 3-Amino-7-bromo-6-methylbenzo[e][1,2,4]triazine1-oxide and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield
This compound C₉H₈BrN₄O 283.1 (calc.) Br (C7), CH₃ (C6), NH₂ (C3), benzo Not reported
6-Bromo-3-amino-1,2,4-triazine 2-oxide (9a) C₃H₄BrN₃O 177.9 (calc.) Br (C6), NH₂ (C3) 50%
6-Chloro-7-cyano-3-[2-hydroxybenzylidene]-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (17) C₁₆H₁₂ClN₅O₃S₂ 421.9 (calc.) Cl (C6), CN (C7), hydrazine, benzodithiazine 90%

Key Observations:

  • Core Structure: The target compound’s benzo[e][1,2,4]triazine1-oxide core differs from benzodithiazine (Compound 17) in electronic properties and ring strain. The triazine oxide system is less sterically hindered compared to the fused dithiazine-sulfone in 17 .
  • Substituent Effects: Bromination at position 7 (target) vs. position 6 (9a) alters steric and electronic profiles. The methyl group at C6 in the target compound may enhance lipophilicity relative to 9a’s simpler structure .
  • Synthetic Complexity: Compound 17 requires multi-step functionalization (e.g., hydrazine coupling, sulfone formation), whereas the target compound’s synthesis may prioritize bromination and methylation .

Physicochemical and Reactivity Comparisons

Table 2: Physicochemical and Functional Properties
Compound Name Melting Point (°C) Solubility Reactivity Highlights
This compound Not reported Likely polar aprotic solvents (e.g., DMSO, CH₃CN) Electrophilic substitution favored at C5/C8; bromo group may undergo nucleophilic displacement
6-Bromo-3-amino-1,2,4-triazine 2-oxide (9a) Not reported CHCl₃, CH₃CN Bromine susceptible to substitution (e.g., Suzuki coupling)
Compound 17 314–315 (dec.) DMSO-d₆ Hydrazine moiety participates in condensation reactions; sulfone group enhances stability

Key Observations:

  • Solubility: The target compound’s benzo ring and methyl group may reduce solubility in non-polar solvents compared to 9a, which dissolves readily in CHCl₃/CH₃CN .

Preparation Methods

General Synthetic Strategy and Key Precursors

The synthesis typically begins with 2-nitroaniline derivatives, which serve as the aromatic scaffold for the benzo[e]triazine ring formation. The preparation of the 3-amino-substituted benzo[e]triazine-1-oxide core is achieved by reaction with cyanamide under acidic conditions, followed by ring closure and oxidation steps.

Key steps:

  • Reaction of 2-nitroaniline with cyanamide in concentrated hydrochloric acid at elevated temperature (~100 °C) to form 3-aminobenzo[e]triazine-1-oxide (compound 2b) in high yield (82–85%).
  • Subsequent reduction or substitution reactions to introduce other functional groups or halogen atoms at the 3-position.
  • Halogenation at the 7-position (bromo substituent) and methylation at the 6-position are introduced via appropriately substituted starting materials or through selective electrophilic aromatic substitution reactions on the benzo[e]triazine core.

Preparation of 3-Aminobenzo[e]triazine-1-oxide (Core Intermediate)

The pivotal intermediate, 3-aminobenzo[e]triazine-1-oxide, is prepared as follows:

Step Reagents & Conditions Yield (%) Notes
1 2-Nitroaniline + cyanamide, conc. HCl, 100 °C 82–85 Exothermic reaction; requires careful temperature control for scale-up
2 Neutralization with NaOH, 100 °C, 0.5 h Isolates the N-oxide intermediate

This method is preferred due to its efficiency and scalability.

Halogenation and Substitutive Deamination for Functionalization

The 3-amino group can be converted to other substituents via diazotization and substitution reactions:

Reaction Type Reagents & Conditions Yield (%) Comments
Substitutive deamination to 3-chloro derivative t-BuONO, CuCl2·2H2O, MeCN, 60 °C, 0.5 h 48–52 Efficient alternative to older methods with better yield
Substitutive deamination to 3-iodo derivative t-BuONO, CuI, I2, THF, reflux, 2 h 59–65 Provides 3-iodo derivative for further functionalization
Deoxygenation of N-oxide to benzo[e]triazine H2, Pd/C, EtOH/EtOAc, rt, overnight >98 More convenient and efficient than Na2S2O4 reduction (33–63% yield)

These transformations allow the preparation of various 3-substituted benzo[e]triazines, which can be further modified to obtain the desired 3-amino-7-bromo-6-methyl derivative.

Cyclization of N-Arylguanidines and Amidines

An alternative approach involves the cyclization of N-arylguanidines or amidines derived from substituted anilines:

  • Nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene with guanidine or amidine hydrochlorides forms N-arylguanidines.
  • Base-induced cyclization of these intermediates yields benzo[e]triazine-1-oxides.
  • Subsequent reduction of N-oxides and functional group transformations lead to the target compounds.

This method is particularly useful for introducing amino substituents at the 3-position and allows for the incorporation of various substituents at other positions by choosing appropriate starting materials.

Summary Table of Preparation Methods

Method No. Starting Material Key Reactions Yield Range (%) Advantages Limitations
1 2-Nitroaniline derivatives Reaction with cyanamide, cyclization, oxidation 82–85 High yield, scalable Requires careful temperature control
2 3-Aminobenzo[e]triazine-1-oxide Substitutive deamination to halides 48–65 Versatile for functional group changes Moderate yields for some halides
3 N-Arylguanidines / Amidines Nucleophilic aromatic substitution, cyclization 60–90 (varies) Allows diverse substitution patterns Solubility issues in some solvents
4 Electrophilic aromatic substitution Bromination, methylation on benzo[e]triazine Variable Direct introduction of 7-bromo, 6-methyl Requires regioselectivity control

Research Findings and Optimization Notes

  • The reaction of 2-nitroaniline with cyanamide is exothermic and must be carefully controlled to avoid side reactions or decomposition, especially on large scale.
  • Reduction of N-oxides with catalytic hydrogenation (Pd/C) is preferred over sodium dithionite due to higher yields and cleaner reactions.
  • The substitutive deamination reactions to introduce halogens at the 3-position proceed efficiently with tert-butyl nitrite and copper salts, providing good yields and functional group tolerance.
  • Solubility issues with guanidine derivatives during cyclization can be mitigated by adding co-solvents such as dimethyl sulfoxide to tetrahydrofuran, improving reaction rates and yields.
  • Density functional theory (DFT) calculations support the experimental findings, providing insights into electronic effects of substituents on the benzo[e]triazine core, which can guide further functionalization strategies.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 3-Amino-7-bromo-6-methylbenzo[e][1,2,4]triazine1-oxide to ensure regioselectivity and purity?

  • Methodological Answer : Regioselective synthesis requires controlled reaction conditions, such as stepwise substitution of triazine intermediates. For example, using 2,4,6-trichlorotriazine as a scaffold allows sequential substitution with nucleophiles (e.g., methoxyphenol derivatives) under low-temperature conditions to avoid cross-reactivity. Purification via column chromatography with gradients of ethyl acetate/hexane ensures separation of byproducts .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., bromo and methyl groups at C7 and C6, respectively).
  • Elemental Analysis : Validates stoichiometry (e.g., %C, %H, %N matching calculated values, as in Anal. Calcd for C12H6Br2N6O2: C, 33.83; H, 1.42; N, 19.73 ).
  • HPLC : Monitors purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases.

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodological Answer : Co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based solubilization agents are recommended. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation tendencies in aqueous buffers .

Advanced Research Questions

Q. How do substituent positions (e.g., bromo at C7, methyl at C6) influence the compound’s electronic properties and reactivity?

  • Methodological Answer : Computational modeling (DFT calculations) reveals electron-withdrawing bromo groups at C7 increase electrophilicity of the triazine ring, while methyl at C6 enhances steric hindrance, affecting nucleophilic attack sites. Frontier molecular orbital (FMO) analysis predicts reactivity toward biomolecular targets .

Q. What strategies can address discrepancies in reported biological activity data across studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematic substitution of the triazine core (e.g., replacing bromo with iodo or modifying the amino group) can clarify activity trends .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin) to reduce variability .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and BBB permeability. For instance, bromo substituents may increase molecular weight, reducing oral bioavailability.
  • Docking Simulations : Identify binding poses with target proteins (e.g., kinases) to prioritize derivatives with stronger hydrogen-bonding interactions .

Q. What in vitro assays are appropriate for evaluating its mechanism of action in cancer cell lines?

  • Methodological Answer :

  • Apoptosis Assays : Annexin V-FITC/PI staining combined with flow cytometry.
  • Kinase Inhibition : Use TR-FRET-based kinase activity assays (e.g., EGFR, AKT) to quantify IC50 values.
  • ROS Detection : DCFH-DA probes measure oxidative stress induction, linked to triazine oxide redox activity .

Data Contradiction Analysis

  • Example : Conflicting cytotoxicity data may arise from divergent substituent effects. For instance, methyl groups at C6 in benzo[e]triazine derivatives enhance membrane permeability but reduce solubility, leading to variable IC50 values across cell lines. Cross-validation using 3D spheroid models can resolve such discrepancies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-7-bromo-6-methylbenzo[e][1,2,4]triazine1-oxide
Reactant of Route 2
3-Amino-7-bromo-6-methylbenzo[e][1,2,4]triazine1-oxide

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